molecular formula C₂₃H₃₀O₇ B1141446 6|A-Hydroxy Prednisolone Acetate CAS No. 134526-05-9

6|A-Hydroxy Prednisolone Acetate

Cat. No.: B1141446
CAS No.: 134526-05-9
M. Wt: 418.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6|A-Hydroxy Prednisolone Acetate is a synthetic glucocorticoid, a derivative of prednisolone. It is characterized by the presence of a hydroxyl group at the 6-alpha position and an acetate ester at the 21 position. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in various medical and scientific applications .

Chemical Reactions Analysis

Types of Reactions

6|A-Hydroxy Prednisolone Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include hypochlorite for oxidation, zinc powder for reduction, and organic acids for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include various hydroxylated and acetylated derivatives of prednisolone, which have different pharmacological properties .

Mechanism of Action

The mechanism of action of 6|A-Hydroxy Prednisolone Acetate involves binding to glucocorticoid receptors, leading to changes in gene expression that reduce inflammation and suppress immune responses. It affects various molecular targets and pathways, including the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

6|A-Hydroxy Prednisolone Acetate is unique due to its specific hydroxylation and acetylation, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can enhance its potency and reduce side effects compared to other glucocorticoids .

Properties

IUPAC Name

[2-oxo-2-[(8S,9S,10R,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h4,6,8,14-15,17-18,20,26-27,29H,5,7,9-11H2,1-3H3/t14-,15-,17?,18?,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECKMAHULSZFNQ-RXLBCMOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@H]3[C@H]2CC(C4=CC(=O)C=C[C@]34C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.